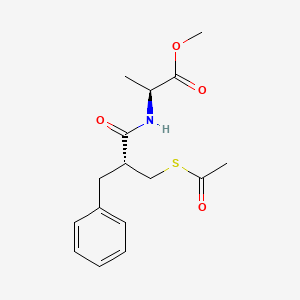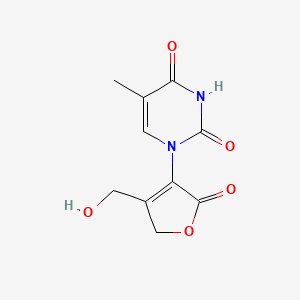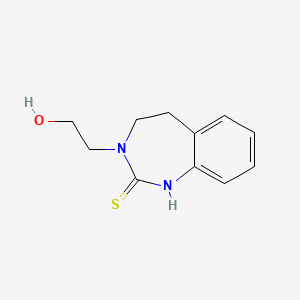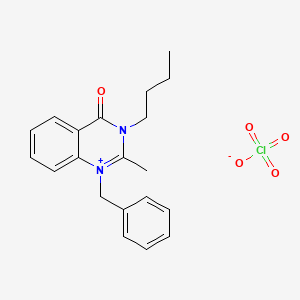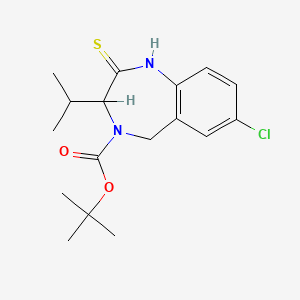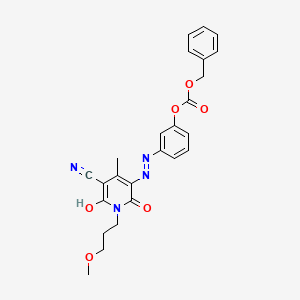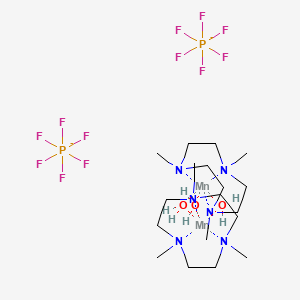
Immunacor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes for Immunacor involve several steps, including the formation of the dibenzopyran ring system and the introduction of the ethylenedioxy and dimethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Immunacor undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as controlled temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
Immunacor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its immunomodulatory properties, particularly in the treatment and prevention of secondary immunodeficiency diseases.
Wirkmechanismus
The mechanism of action of Immunacor involves its interaction with specific molecular targets and pathways. It is believed to modulate the immune response by affecting the activity of immune cells and signaling molecules. This modulation can enhance the body’s ability to fight infections and diseases by boosting the adaptive immune response and reducing viral load .
Vergleich Mit ähnlichen Verbindungen
Immunacor can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their biological activity.
Immunomodulators: Other immunomodulatory compounds, such as thalidomide and lenalidomide, have different mechanisms of action and therapeutic applications.
Unique Features: This compound’s unique combination of structural features and immunomodulatory properties distinguishes it from other compounds in its class
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its unique properties and wide range of applications make it a valuable tool for researchers and clinicians alike.
Eigenschaften
CAS-Nummer |
66346-10-9 |
|---|---|
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-methyl-7-[2-(4-methyl-2-oxochromen-7-yl)oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C22H18O6/c1-13-9-21(23)27-19-11-15(3-5-17(13)19)25-7-8-26-16-4-6-18-14(2)10-22(24)28-20(18)12-16/h3-6,9-12H,7-8H2,1-2H3 |
InChI-Schlüssel |
LGIVZGUFGSLRAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


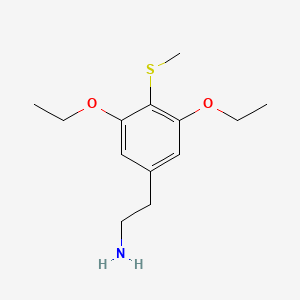
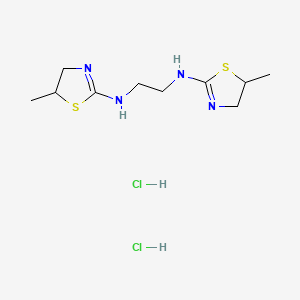
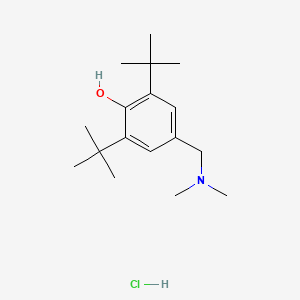
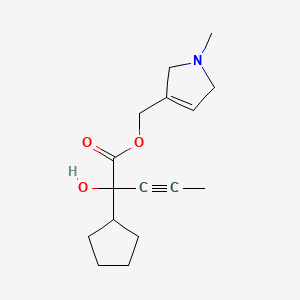
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
